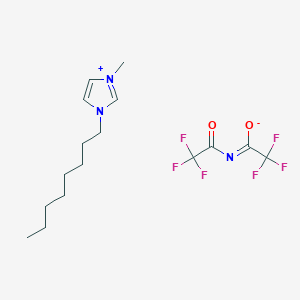
1-オクチル-3-メチルイミダゾリウムビス((トリフルオロメチル)スルホニル)イミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the chemical formula C14H23F6N3O4S2 and a molecular weight of 475.471 . This compound is part of a class of ionic liquids known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances . These characteristics make it a valuable compound in various scientific and industrial applications.
科学的研究の応用
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research :
-
Chemistry
Solvent: Used as a green solvent in organic synthesis due to its low volatility and high thermal stability.
Catalysis: Acts as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.
-
Biology
Enzyme Stabilization: Used to stabilize enzymes in biocatalysis, improving their activity and stability.
Cell Culture: Employed in cell culture media to enhance cell growth and viability.
-
Medicine
Drug Delivery: Investigated for use in drug delivery systems due to its ability to solubilize a wide range of pharmaceutical compounds.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a potential candidate for use in antimicrobial formulations.
-
Industry
Electrolytes: Used in the production of electrolytes for batteries and supercapacitors, improving their performance and stability.
Separation Processes: Applied in separation processes such as liquid-liquid extraction and gas absorption.
作用機序
Target of Action
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, also known as 1-Methyl-3-octyl-3-imidazolium Bis(2,2,2-trifluoroacetyl)amide, is a type of ionic liquid Similar ionic liquids have been used in the fabrication of lithium-ion batteries , suggesting that their targets could be the anode, cathode, and electrolyte within these batteries .
Mode of Action
It’s known that ionic liquids like this one can influence the solubility of gases . For instance, the solubility of alkane gases is less than the alkene gas in this ionic liquid . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .
Biochemical Pathways
Ionic liquids have been tested as solvents for the separation of aromatic and aliphatic hydrocarbons , indicating that they might interact with biochemical pathways related to these compounds.
Result of Action
Given its use in lithium-ion batteries , it can be inferred that it plays a role in the charge-discharge cycle of these batteries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of gases in this ionic liquid can vary with temperature . Furthermore, the compound’s storage temperature can impact its stability .
準備方法
The synthesis of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps :
-
Formation of 1-Octyl-3-methylimidazolium Chloride
Reactants: 1-Methylimidazole and 1-Chlorooctane.
Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.
Product: 1-Octyl-3-methylimidazolium chloride.
-
Anion Exchange to Form 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Reactants: 1-Octyl-3-methylimidazolium chloride and lithium bis((trifluoromethyl)sulfonyl)imide.
Conditions: The reaction mixture is stirred at room temperature in the presence of water or an organic solvent.
Product: 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is obtained after purification, typically by extraction and drying.
化学反応の分析
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including :
-
Substitution Reactions
Reagents: Halides, alkylating agents.
Conditions: Typically carried out in organic solvents at elevated temperatures.
Products: Substituted imidazolium salts.
-
Oxidation and Reduction Reactions
Reagents: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).
Conditions: These reactions are usually performed under controlled temperatures and in the presence of catalysts.
Products: Oxidized or reduced forms of the imidazolium compound.
-
Complex Formation
Reagents: Metal salts.
Conditions: Reactions are carried out in solution, often at room temperature.
Products: Metal-imidazolium complexes.
類似化合物との比較
1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids :
-
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Differences: Shorter alkyl chain (butyl vs. octyl) results in different solubility and viscosity properties.
Applications: Similar applications in catalysis and electrochemistry, but with different performance characteristics.
-
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Differences: Even shorter alkyl chain (ethyl vs. octyl) affects its physical properties and solubility.
Applications: Used in similar applications but may offer different advantages in terms of reaction rates and selectivity.
-
1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide
Differences: Intermediate alkyl chain length (hexyl vs. octyl) provides a balance between solubility and viscosity.
Applications: Employed in similar fields with varying degrees of efficiency and performance.
特性
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSQGRULPHJNSE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














